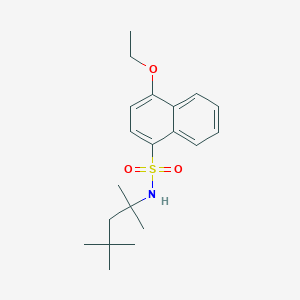
4-ethoxy-N-(1,1,3,3-tetramethylbutyl)-1-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(1,1,3,3-tetramethylbutyl)-1-naphthalenesulfonamide, also known as TBN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. TBN is a sulfonamide derivative that has been shown to exhibit potent and selective inhibition of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells.
Aplicaciones Científicas De Investigación
Pharmaceutical Reference Standards
4-ethoxy-N-(1,1,3,3-tetramethylbutyl)-1-naphthalenesulfonamide: is utilized as a reference standard in pharmaceutical research. Reference standards are critical for ensuring the identity, quality, purity, and potency of pharmaceutical substances. They serve as benchmarks for the calibration of analytical instruments, validation of analytical methods, and for conducting routine quality control tests .
Impurity Profiling
In the pharmaceutical industry, impurity profiling is essential for drug safety and efficacy. This compound may be used to identify and quantify impurities during the synthesis of pharmaceuticals. It helps in understanding the impurity profile of the synthesized compounds, which is crucial for regulatory submissions and approvals .
Analytical Method Development
Researchers use this compound in the development of new analytical methods. It can act as a model compound to optimize chromatographic conditions, such as retention time, mobile phase composition, and detection parameters. This is vital for the accurate measurement of pharmaceuticals and their metabolites in biological samples .
Biological Standardization
This compound might be employed as a biological standard. Biological standards are necessary for the calibration of assays and to ensure consistency and reliability of bioanalytical results. It can be used to standardize assays that measure enzyme activity, receptor binding, or other biochemical pathways .
Chemical Synthesis
In chemical research, this compound could be used as a starting material or intermediate for the synthesis of more complex molecules. Its unique structure allows for the introduction of various functional groups, which can lead to the development of new chemical entities with potential therapeutic applications .
Material Science
Due to its specific chemical properties, 4-ethoxy-N-(1,1,3,3-tetramethylbutyl)-1-naphthalenesulfonamide may find applications in material science. It could be used in the design and synthesis of novel organic materials, such as organic semiconductors, light-emitting diodes (LEDs), or photovoltaic cells .
Environmental Analysis
This compound can be used as a standard in environmental analysis to detect and quantify pollutants. Its stability and detectability make it suitable for use in trace analysis of environmental samples, helping to monitor and control pollution levels .
Educational Purposes
In academic settings, this compound can be used to teach advanced analytical techniques. It provides a practical example for students to learn about the intricacies of modern analytical instrumentation and methodologies .
Propiedades
IUPAC Name |
4-ethoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3S/c1-7-24-17-12-13-18(16-11-9-8-10-15(16)17)25(22,23)21-20(5,6)14-19(2,3)4/h8-13,21H,7,14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUFYLMWGSBTSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(C)(C)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

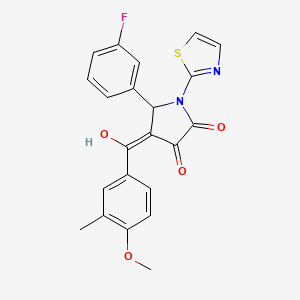
![N-(4-chlorophenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5379389.png)
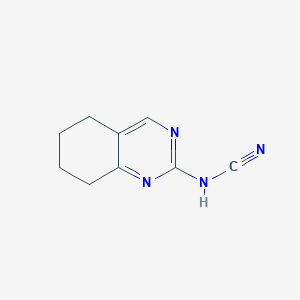
![4-[(4-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}-1,4'-bipiperidin-1'-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B5379401.png)

![4-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5379411.png)
![N-[2-(4-methoxyphenoxy)-1-methylethyl]-2,2-dimethylpropanamide](/img/structure/B5379417.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5379429.png)
![3-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5379435.png)
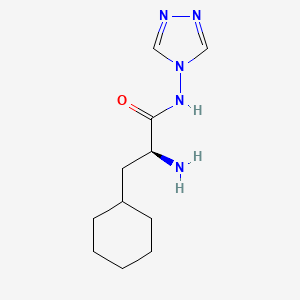
![methyl 4-({[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5379454.png)
![N~1~-methyl-N~1~-[(1-methylpiperidin-3-yl)methyl]-N~2~-(2-thienylsulfonyl)glycinamide](/img/structure/B5379468.png)
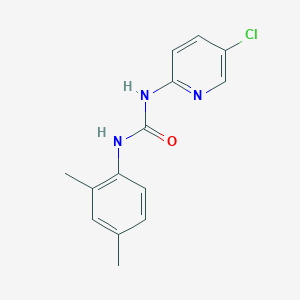
![N-(tert-butyl)-2-{2-[(butylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B5379483.png)